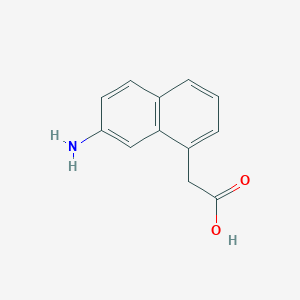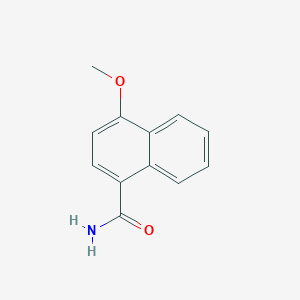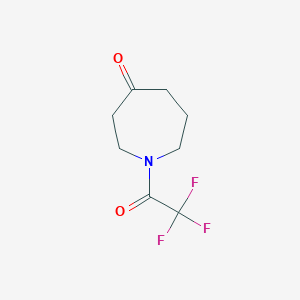
2-(2-oxopropyl)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxopropyl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-(2-Oxopropyl)quinazolin-4(1H)-one consists of a quinazolinone core with a 2-oxopropyl substituent at the second position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxopropyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of anthranilic acid with acetone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone ring.
Industrial Production Methods: Industrial production of 2-(2-Oxopropyl)quinazolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: 2-(2-Oxopropyl)quinazolin-4(1H)-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions may lead to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction of 2-(2-Oxopropyl)quinazolin-4(1H)-one can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction process may convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxopropyl group. These reactions are often carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products:
Oxidation Products: Quinazolinone derivatives with additional functional groups
Reduction Products: Alcohol derivatives of quinazolinone
Substitution Products: Quinazolinone derivatives with substituted nucleophiles
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials and catalysts.
Biology: Researchers investigate its biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: Due to its potential therapeutic effects, 2-(2-Oxopropyl)quinazolin-4(1H)-one is explored as a lead compound for the development of new pharmaceuticals. Its derivatives are tested for efficacy against various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-(2-Oxopropyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
相似化合物的比较
2-(2-Oxopropyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives to highlight its uniqueness:
Similar Compounds: 2-Methylquinazolin-4(1H)-one, 2-Phenylquinazolin-4(1H)-one, 2-(2-Hydroxypropyl)quinazolin-4(1H)-one
Uniqueness: The presence of the 2-oxopropyl group in 2-(2-Oxopropyl)quinazolin-4(1H)-one imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further modification and study.
属性
CAS 编号 |
70723-83-0 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
2-(2-oxopropyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-12-9-5-3-2-4-8(9)11(15)13-10/h2-5H,6H2,1H3,(H,12,13,15) |
InChI 键 |
JOTALPXHJWDETO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=NC2=CC=CC=C2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)

![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)


![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)



![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)

